3-iodo-N-(2-oxothiolan-3-yl)benzamide 3-iodo-N-(2-oxothiolan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0672622
InChI: InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14)
SMILES: C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I
Molecular Formula: C11H10INO2S
Molecular Weight: 347.17 g/mol

3-iodo-N-(2-oxothiolan-3-yl)benzamide

CAS No.:

Cat. No.: VC0672622

Molecular Formula: C11H10INO2S

Molecular Weight: 347.17 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-(2-oxothiolan-3-yl)benzamide -

Specification

Molecular Formula C11H10INO2S
Molecular Weight 347.17 g/mol
IUPAC Name 3-iodo-N-(2-oxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14)
Standard InChI Key RJRDTFZUEPMPCF-UHFFFAOYSA-N
SMILES C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I
Canonical SMILES C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I

Introduction

Structural Characteristics and Chemical Properties

3-iodo-N-(2-oxothiolan-3-yl)benzamide is characterized by a benzamide core with an iodine atom at the meta position (position 3) of the benzene ring. The amide nitrogen is connected to a thiolan-3-yl group that contains an oxo functionality at position 2 of the thiolan ring. This creates a 2-oxothiolan-3-yl substituent on the nitrogen of the benzamide.

Molecular Properties

The molecular structure can be broken down into three key components:

  • A benzene ring with an iodine substituent at position 3

  • A connecting amide group (-CONH-)

  • A 2-oxothiolan-3-yl moiety attached to the amide nitrogen

Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyValueBasis
Molecular FormulaC₁₂H₁₂INO₂SDerived from structure
Molecular WeightApproximately 361.20 g/molCalculated from formula
Physical StateLikely solid at room temperatureBased on similar benzamides
SolubilityLimited water solubility; likely soluble in organic solventsBased on similar benzamide structures
LogPEstimated 2.5-3.5Based on similar iodinated aromatic compounds

Structural Comparison with Analogs

The target compound bears structural similarity to 2-iodo-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]benzamide, which has been documented in the chemical literature . Key differences include:

  • Position of the iodine (meta vs ortho)

  • Oxidation state of the thiolan ring (mono-oxo vs di-oxo)

  • Absence vs presence of a methyl group on the thiolan ring

Similar compounds with thiolan rings in various oxidation states appear in pharmaceutical research, suggesting potential bioactivity for the target compound .

Synthesis and Chemical Reactions

Reactivity Profile

Based on its structural features, 3-iodo-N-(2-oxothiolan-3-yl)benzamide would likely exhibit the following reactivity patterns:

Functional GroupExpected Reactivity
Iodo groupSusceptible to oxidative addition reactions with transition metals; potential for cross-coupling reactions (Suzuki, Sonogashira, etc.)
Amide linkageStable under most conditions; susceptible to hydrolysis under strongly acidic or basic conditions
2-OxothiolanPotential for ring-opening reactions; the carbonyl can participate in nucleophilic addition reactions

The iodo group provides a valuable handle for further functionalization, making this compound potentially useful as a synthetic intermediate in the preparation of more complex molecules .

Analytical Identification and Characterization

Spectroscopic Properties

Based on structural features and similar compounds, the following spectroscopic properties can be anticipated:

Analytical MethodExpected Characteristics
¹H NMRSignals for aromatic protons (7.0-8.2 ppm); signals for thiolan ring protons (2.5-4.5 ppm); amide NH signal (7.5-8.5 ppm)
¹³C NMRCarbonyl carbon signals (165-175 ppm); aromatic carbon signals (120-140 ppm); thiolan ring carbon signals (25-70 ppm)
IRAmide C=O stretch (1630-1680 cm⁻¹); thiolan C=O stretch (1700-1720 cm⁻¹); N-H stretch (3200-3400 cm⁻¹)
MSMolecular ion peak around m/z 361; fragmentation pattern showing loss of iodine (m/z 234)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be suitable for the analysis of this compound. Based on similar compounds, reverse-phase conditions with C18 columns and mobile phases containing acetonitrile or methanol would be appropriate .

Structure-Activity Relationships

Importance of Structural Features

The specific arrangement of functional groups in 3-iodo-N-(2-oxothiolan-3-yl)benzamide contributes to its potential biological activity:

  • Meta-iodo substituent: The position of the iodine atom affects the electronic properties of the benzene ring and subsequently the amide bond. This positioning differs from the ortho-iodo arrangement in 2-iodo-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]benzamide .

  • Oxothiolan ring: The oxidation state of the thiolan ring (mono-oxo vs di-oxo) can significantly impact binding affinity to biological targets. Patents describing related compounds with varying oxidation states of the thiolan ring suggest the importance of this moiety for biological activity .

Comparison with Biologically Active Analogs

Several related compounds have demonstrated biological activity:

CompoundStructural DifferenceReported Activity
N-[(3S)-1,1-dioxothiolan-3-yl]benzamide derivativesDifferent oxidation state of thiolan; various substituents on benzeneCFTR modulation; enzyme inhibition
3-[5-substituted-indazol-1-yl]-N-[(3R/S)-1,1-dioxothiolan-3-yl]benzamideMore complex structure with indazole componentPotential pharmaceutical applications

Research Challenges and Future Directions

Synthesis Optimization

Future research should focus on developing efficient synthetic routes specifically for 3-iodo-N-(2-oxothiolan-3-yl)benzamide. Challenges may include:

  • Regioselective iodination to ensure meta positioning

  • Controlling the oxidation state of the thiolan ring

  • Developing conditions that minimize side reactions during amide formation

Biological Evaluation

Given the structural similarities to compounds with reported biological activities, comprehensive biological screening of 3-iodo-N-(2-oxothiolan-3-yl)benzamide would be valuable. Areas for investigation include:

  • CFTR modulation potential, as suggested by related compounds

  • Enzyme inhibitory activity, particularly against targets mentioned in pharmaceutical patents

  • Structure-activity relationship studies to understand the importance of the meta-iodo positioning and mono-oxo thiolan moiety

Computational Studies

Molecular modeling and computational chemistry could provide insights into:

  • Preferred conformations of the molecule

  • Potential binding modes with biological targets

  • Electronic properties that might contribute to reactivity or biological activity

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